4-Chloro-7-iodothieno[3,2-c]pyridine
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Overview
Description
4-Chloro-7-iodothieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core substituted with chlorine and iodine atoms at the 4 and 7 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-iodothieno[3,2-c]pyridine typically involves the halogenation of thieno[3,2-c]pyridine derivatives. One common method includes the use of iodine and chlorine sources under controlled conditions to achieve selective halogenation at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available thieno[3,2-c]pyridine. The process includes halogenation reactions using reagents like N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) under specific temperature and solvent conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-iodothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products: The major products formed from these reactions include various substituted thieno[3,2-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-7-iodothieno[3,2-c]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: Used in the development of probes for studying biological pathways and molecular interactions.
Material Science: Employed in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-7-iodothieno[3,2-c]pyridine in biological systems involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 4-Chloro-7-iodothieno[2,3-c]pyridine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness: 4-Chloro-7-iodothieno[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable scaffold in drug discovery and other research fields .
Properties
Molecular Formula |
C7H3ClINS |
---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
4-chloro-7-iodothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H3ClINS/c8-7-4-1-2-11-6(4)5(9)3-10-7/h1-3H |
InChI Key |
YGBSWRDJORLVRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=NC=C2I)Cl |
Origin of Product |
United States |
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